Cas no 1804831-15-9 (Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C11H11F4NO4/c1-2-19-9(17)4-7-6(5-12)3-8(16-10(7)18)20-11(13,14)15/h3H,2,4-5H2,1H3,(H,16,18)
- InChIKey: VUJWEBDTTNFCIZ-UHFFFAOYSA-N
- ほほえんだ: FCC1C=C(NC(C=1CC(=O)OCC)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 468
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 1.5
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029094858-1g |
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate |
1804831-15-9 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate
Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate, with the CAS number 1804831-15-9, is a highly specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and materials science. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with fluorinated groups, making it a valuable precursor for various advanced materials and pharmaceutical agents.
The synthesis of Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate involves a series of intricate reactions, including nucleophilic aromatic substitution and esterification processes. Recent studies have highlighted the importance of precise control over reaction conditions to achieve high yields and purity, particularly in the presence of sensitive fluorinated substituents. Researchers have also explored alternative synthetic pathways to enhance scalability and reduce production costs, making this compound more accessible for industrial applications.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced pharmaceuticals. The presence of hydroxyl and trifluoromethoxy groups provides excellent opportunities for further functionalization, enabling the creation of bioactive molecules with tailored properties. For instance, recent research has demonstrated its potential as a precursor for developing novel antibiotics and anticancer agents, where the fluorinated substituents play a critical role in enhancing drug efficacy and bioavailability.
In addition to its pharmaceutical applications, Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate has also found utility in the development of high-performance materials. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in materials science have leveraged this compound's ability to form stable π-conjugated systems, leading to improved device performance and efficiency.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Scientists have explored eco-friendly synthesis methods, including the use of biodegradable solvents and catalytic systems, to minimize waste generation and reduce the carbon footprint associated with its production. These efforts align with global sustainability goals and highlight the importance of green chemistry principles in modern chemical manufacturing.
Furthermore, the structural versatility of Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate has opened new avenues for interdisciplinary research. Collaborative studies between chemists, biologists, and engineers have led to innovative applications in areas such as sensors, catalysis, and drug delivery systems. For example, its ability to act as a versatile building block has enabled the creation of multifunctional nanocomposites with enhanced mechanical and thermal stability.
In conclusion, Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate stands out as a pivotal compound in contemporary chemical research due to its unique structure and diverse applications. As advancements in synthetic methods and material science continue to unfold, this compound is poised to play an increasingly important role in driving innovation across multiple industries.
1804831-15-9 (Ethyl 4-(fluoromethyl)-2-hydroxy-6-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 1021041-38-2(2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide)
- 2227366-51-8(Dalbavancin hydrochloride)
- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137984-57-5(6-(1-Ethoxyethenyl)pyridin-3-ol)
- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)
- 1804045-45-1(2-Fluoro-5-nitro-3-(trifluoromethylthio)toluene)
- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)
- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)
- 2137086-51-0((3R)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propan-1-ol)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)



